1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, commonly referred to as a benzothiadiazine derivative, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound is characterized by a fused bicyclic structure that includes both pyrrole and benzothiadiazine moieties. Its unique structure contributes to various biological activities, making it a subject of interest for further research and development.
This compound belongs to the class of benzothiadiazines, which are known for their diverse biological activities, including potential applications as calcium channel antagonists and in cognitive enhancement. The specific compound discussed here is classified under the broader category of heterocycles, which are cyclic compounds containing at least one atom that is not carbon in the ring structure.
The synthesis of 1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine derivatives can be accomplished through various methods. One notable approach involves a one-pot synthesis method that utilizes the interaction of methylenactive (2-fluorophenyl)sulfones with specific pyrrole derivatives. The reaction typically requires heating under controlled conditions and can yield a variety of substituted products depending on the starting materials used .
The molecular structure of 1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine features a complex arrangement that includes:
The compound undergoes various chemical reactions that can modify its pharmacological properties. Notably:
The mechanism by which 1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine exerts its biological effects often involves interaction with specific receptors or enzymes within biological systems. For example:
Studies indicate that modifications to the structure can significantly affect binding affinity and selectivity towards target receptors.
1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine derivatives are being explored for various applications in medicinal chemistry:
The 1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine scaffold emerged in the 1990s during targeted explorations of tricyclic heterocycles with CNS bioactivity. The specific compound 1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)- (CAS 175340-21-3) was identified as a stereoisomer of the AMPA receptor modulator S 18986 [(3aS)-enantiomer, CAS 175340-20-2] [1] [8]. Early pharmacological studies revealed that the (3aR) configuration exhibited significantly reduced activity compared to its (3aS) counterpart, establishing a critical structure-activity relationship (SAR) for this chemotype [1]. This discovery underscored the importance of stereochemistry in benzothiadiazine pharmacology and positioned the (3aR) isomer as a valuable tool compound for mechanistic studies of AMPA receptor modulation.
The core structure features a fused tricyclic system comprising:
Table 1: Structural Characteristics of (3aR)-Isomer
Feature | Description |
---|---|
CAS Registry | 175340-21-3 |
Molecular Formula | C₁₀H₁₂N₂O₂S |
Molecular Weight | 224.28 g/mol |
Stereochemistry | (3aR) configuration at ring fusion junction |
Key Functional Groups | Sulfone (5,5-dioxide), saturated pyrrolidine, bicyclic aromatic system |
The tricyclic framework exhibits planar aromatic character in the benzothiadiazine moiety while the pyrrolidine ring adopts a puckered conformation. The (3aR) and (3aS) enantiomers demonstrate distinct spatial orientations of the pyrrolidine nitrogen relative to the sulfone groups, leading to differential interactions with biological targets [1] [8]. This scaffold shares structural motifs with clinically significant diuretics like hydrochlorothiazide (a 1,2,4-benzothiadiazine-1,1-dioxide derivative) but differs through its tricyclic fusion and lack of sulfonamide group [3] [6].
The 5,5-dioxide (sulfone) group is a critical pharmacophoric element that:
Comparative studies with non-dioxidized analogs demonstrate that the sulfone moiety significantly enhances binding to the AMPA receptor allosteric site. The oxygen atoms participate in key hydrogen-bonding interactions with receptor residues, as evidenced by the 35 μM EC₂₀ value of the (3aS)-S 18986 enantiomer in electrophysiological assays measuring potentiation of AMPA-induced currents [1] [8]. This functionality appears in diverse CNS-active compounds, including AMPAkines and nootropics, where it facilitates target engagement without permanent receptor activation.
Table 2: Bioactivity Comparison of Benzothiadiazine Derivatives
Compound | Core Structure | Key Functionality | Primary Target | Biological Activity |
---|---|---|---|---|
(3aR)-Isomer | Tricyclic fused system | 5,5-Dioxide | AMPA receptor | Weak positive allosteric modulation |
S 18986 (3aS) | Tricyclic fused system | 5,5-Dioxide | AMPA receptor | EC₂₀ = 35 μM (current doubling) [1] |
Hydrochlorothiazide | Monocyclic 1,2,4-benzothiadiazine | 7-Sulfonamide, 6-chloro | Na⁺/Cl⁻ cotransporter | Diuretic activity [3] |
The sulfone group's electron-withdrawing nature also modulates the pKa of adjacent nitrogen atoms, influencing the compound's ionization state under physiological conditions. This electronic effect extends the π-conjugation in the benzothiadiazine ring, enhancing planarity and potentially facilitating π-stacking interactions in biological targets [1] [6].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6